molecular formula C6H9ClN2O2S B174416 Ethyl 2-aminothiazole-5-carboxylate hydrochloride CAS No. 162849-96-9

Ethyl 2-aminothiazole-5-carboxylate hydrochloride

Cat. No.: B174416
CAS No.: 162849-96-9
M. Wt: 208.67 g/mol
InChI Key: SQNIBACOPWYWND-UHFFFAOYSA-N
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Description

Ethyl 2-aminothiazole-5-carboxylate hydrochloride is a heterocyclic compound containing both sulfur and nitrogen atoms. It is a derivative of 2-aminothiazole, which is known for its wide range of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-aminothiazole-5-carboxylate hydrochloride typically involves the reaction of ethyl β-ethoxyacrylate with thiourea in the presence of a halogenating agent such as N-bromosuccinimide (NBS). This reaction produces an intermediate, α-bromo-α-formylacetate hemiacetal, which cyclizes with thiourea to form the desired thiazole derivative . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminothiazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group in the thiazole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Major Products Formed

    Schiff Bases: Formed by the condensation of this compound with aldehydes or ketones.

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thioethers: Formed through reduction reactions.

Scientific Research Applications

Ethyl 2-aminothiazole-5-carboxylate hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 2-aminothiazole-5-carboxylate hydrochloride can be compared with other 2-aminothiazole derivatives:

These comparisons highlight the unique properties of this compound, such as its enhanced solubility and reactivity due to the presence of the ethyl ester group.

Biological Activity

Ethyl 2-aminothiazole-5-carboxylate hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, anti-inflammatory, and antioxidant research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Overview of this compound

This compound is characterized by a thiazole ring structure, which is known for conferring various pharmacological properties. The compound's molecular formula is C7_7H8_8ClN3_3O2_2S, with a molecular weight of approximately 227.67 g/mol. Its hydrochloride form enhances solubility in aqueous environments, making it suitable for biological applications.

Antimicrobial Activity : Research indicates that ethyl 2-aminothiazole derivatives exhibit significant antimicrobial properties against various pathogens. The compound has been evaluated for its efficacy against both bacterial and fungal strains, demonstrating promising results in inhibiting growth and proliferation.

Anticancer Properties : this compound has shown potent cytotoxic effects against multiple cancer cell lines. In vitro studies have reported nanomolar inhibitory activity against human cancerous cells, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest through the modulation of specific signaling pathways .

Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. Studies have indicated that it can reduce the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), which is critical in inflammatory responses. This reduction is linked to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), making it a candidate for further therapeutic exploration in inflammatory diseases .

Antioxidant Activity : Ethyl 2-aminothiazole derivatives have demonstrated antioxidant capabilities, which are essential for mitigating oxidative stress in biological systems. This activity contributes to their overall protective effects against cellular damage and inflammation .

Table 1: Summary of Biological Activities

Activity Type Description Key Findings
AntimicrobialInhibition of bacterial and fungal growthEffective against multiple strains
AnticancerCytotoxicity in cancer cell linesNanomolar IC50 values observed
Anti-inflammatoryReduction of PGE2 levelsSignificant inhibition of COX enzymes
AntioxidantScavenging free radicalsProtective effects against oxidative stress

Detailed Research Findings

  • Anticancer Activity : A study evaluated a series of 2-aminothiazole derivatives, including this compound, against various human tumor cell lines. The compound exhibited an IC50 value as low as 0.78 µM against K562 leukemia cells, indicating strong antitumor potential . Mechanistic studies revealed that it induces apoptosis through caspase activation and modulation of Bcl-2 family proteins.
  • Inflammation Models : In vivo models demonstrated that compounds derived from ethyl 2-aminothiazole significantly reduced inflammatory markers in murine models of arthritis. The compounds showed a correlation between structural modifications and anti-inflammatory potency, suggesting that specific substituents enhance biological activity .
  • Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate that ethyl 2-aminothiazole derivatives possess favorable absorption and distribution characteristics with low toxicity profiles in normal cells compared to cancer cells. This selectivity is crucial for developing targeted therapies with minimal side effects .

Properties

IUPAC Name

ethyl 2-amino-1,3-thiazole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.ClH/c1-2-10-5(9)4-3-8-6(7)11-4;/h3H,2H2,1H3,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNIBACOPWYWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595997
Record name Ethyl 2-amino-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162849-96-9
Record name Ethyl 2-amino-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a -10° C. solution of potassium tert-butoxide (110 g, 0.98 mol) in THF (1.9 L) was added a solution of ethyl chloroacetate (100 mL, 0.934 mol) and ethyl formate (75 mL, 0.928 mol) in THF (400 mL) dropwise over 2 hours, with good mechanical stirring. The thick solution was stirred another 2 hours at ca. -1° C. then the reaction was quenched by addition of a solution of NaCl (150 g) in 1N HCL (750 mL). The mixture was allowed to warm to 20° C. and the lower aqueous layer (containing some precipitated salt) was separated. The organic layer was stripped under vacuum on a rotary evaporator. The oil was redissolved in 500 mL ethyl acetate, dried with 75 g Na2SO4 for 1 hour, filtered and concentrated under vacuum (40°-50° C. bath temperature) to an oil. The resulting crude chloroaldehyde (161 g) and thiourea (70 g, 0.92 mol) were dissolved in THF (2 L) and warmed to gentle reflux (60° C.). The thiourea dissolved during warming, and within 20 minutes, product precipitated from solution. After 100 minutes the suspension was allowed to cool to room temperature, then was cooled in an ice-bath for 1 hour. The product was collected on a fritted Buchner funnel and washed with 2×100 mL cold THF, then dried overnight in a vacuum oven at 50° C. Yield: 122 g of title compound as a tan-colored solid, m.p. 182°-185° C. (dec.). 1H NMR (DMSO-d6) δ7.86 (s, 1H), 4.19 (q, 2H), 1.21 (t, 3H). 13C NMR (DMSO-d6) δ171.9, 160.4, 140.4, 114.4, 61.1, 14.2.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
1.9 L
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
chloroaldehyde
Quantity
161 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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